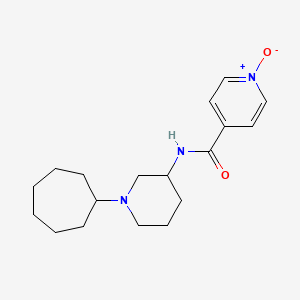
N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide, also known as CPI-300, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPI-300 belongs to the class of compounds known as nitroxides, which are known for their antioxidant properties and ability to scavenge free radicals.
Mécanisme D'action
N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide exerts its therapeutic effects through its antioxidant properties. It can scavenge free radicals and prevent oxidative damage to cells, which can lead to various diseases. N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide has also been shown to activate the Nrf2/ARE pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation, which are major contributors to the development of various diseases. N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide has also been shown to improve mitochondrial function, which is important for cellular energy production.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide has several advantages for lab experiments. It is easy to synthesize and has good stability. N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide also has low toxicity and is well-tolerated in animal studies. However, there are some limitations to using N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide also has a short half-life, which can limit its therapeutic efficacy.
Orientations Futures
There are several future directions for the study of N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide. One potential area of research is the development of novel formulations of N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide that can improve its solubility and half-life. Another area of research is the investigation of the potential use of N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide and its potential therapeutic applications.
Méthodes De Synthèse
N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide can be synthesized using a two-step process. The first step involves the reaction of isonicotinic acid with cycloheptylmethylamine to form N-(1-cycloheptyl-3-piperidinyl)isonicotinamide. The second step involves the oxidation of the resulting compound using hydrogen peroxide to form N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide.
Applications De Recherche Scientifique
N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide has been studied extensively for its potential therapeutic applications. It has been shown to have antioxidant properties and can scavenge free radicals, which makes it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide has also been studied for its potential use in the treatment of ischemia-reperfusion injury, which is a common complication in organ transplantation.
Propriétés
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-1-oxidopyridin-1-ium-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-18(15-9-12-21(23)13-10-15)19-16-6-5-11-20(14-16)17-7-3-1-2-4-8-17/h9-10,12-13,16-17H,1-8,11,14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBYHJKTXAGIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)C3=CC=[N+](C=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxypropyl)-6-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6134566.png)
![2,2-dimethyl-N-(3-{[3-(6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]methyl}pyridin-2-yl)propanamide](/img/structure/B6134573.png)
![N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B6134585.png)
![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B6134591.png)
![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6134597.png)
![1-isopropyl-5-[4-(1H-pyrazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6134599.png)
![4-[(4-bromo-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B6134602.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6134616.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6134623.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134629.png)
![2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6134630.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B6134638.png)
